molecular formula C12H16O B1594636 4-Methyl-1-phenylpentan-1-one CAS No. 2050-07-9

4-Methyl-1-phenylpentan-1-one

Cat. No.: B1594636
CAS No.: 2050-07-9
M. Wt: 176.25 g/mol
InChI Key: WRJZDDJYWWJLIS-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylpentan-1-one is an organic compound with the molecular formula C12H16O. It is also known by other names such as 1-Pentanone, 4-methyl-1-phenyl- and Isocaprophenone . This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a methyl-substituted pentyl chain.

Preparation Methods

4-Methyl-1-phenylpentan-1-one can be synthesized through various methods. One common synthetic route involves the reaction of isopentylmagnesium bromide with benzoyl chloride in diethyl ether . This reaction is a type of Grignard reaction, where the Grignard reagent (isopentylmagnesium bromide) reacts with the carbonyl compound (benzoyl chloride) to form the desired ketone.

Chemical Reactions Analysis

4-Methyl-1-phenylpentan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-1-phenylpentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenylpentan-1-one involves its interaction with various molecular targets and pathways. For instance, it can undergo photochemical reactions in the presence of oxygen, leading to the formation of type II and photocyclization products . These reactions are consistent with a biradical trapping mechanism, where the compound forms reactive intermediates that interact with other molecules.

Comparison with Similar Compounds

4-Methyl-1-phenylpentan-1-one is similar to other ketones such as valerophenone and 1-phenyl-1-pentanone. its unique structure, with a methyl group on the pentyl chain, gives it distinct chemical and physical properties . This uniqueness makes it valuable in specific synthetic and industrial applications.

Similar compounds include:

Properties

IUPAC Name

4-methyl-1-phenylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJZDDJYWWJLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174483
Record name 4-Methyl-1-phenylpentan-1-one
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-07-9
Record name 4-Methyl-1-phenyl-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-07-9
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Record name 4-Methyl-1-phenyl-1-pentanone
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Record name 1-Pentanone, 4-methyl-1-phenyl-
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Record name 4-Methyl-1-phenylpentan-1-one
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Record name 4-methyl-1-phenylpentan-1-one
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Record name 4-METHYL-1-PHENYL-1-PENTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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